molecular formula C18H16N4O5S B15284478 3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B15284478
M. Wt: 400.4 g/mol
InChI Key: RPIGASDJIPXQQX-DNTJNYDQSA-N
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Description

3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno pyrimidine core with a substituted benzylidene amino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzylidene Amino Group: This step involves the condensation of 4-hydroxy-3-nitro-5-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization with a suitable thiophene derivative to form the benzothieno pyrimidine core.

    Final Assembly: The final step involves the coupling of the benzylidene amino group with the benzothieno pyrimidine core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or hydroxylated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-nitrobenzaldehyde
  • 4-hydroxy-3-nitrobenzoic acid
  • 4-hydroxy-3-nitrobenzonitrile

Uniqueness

Compared to similar compounds, 3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its complex structure that combines multiple functional groups and a heterocyclic core. This unique combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

3-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16N4O5S/c1-27-13-7-10(6-12(16(13)23)22(25)26)8-20-21-9-19-17-15(18(21)24)11-4-2-3-5-14(11)28-17/h6-9,23H,2-5H2,1H3/b20-8+

InChI Key

RPIGASDJIPXQQX-DNTJNYDQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4

Origin of Product

United States

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